molecular formula C18H26O B1683399 Xibornol CAS No. 13741-18-9

Xibornol

Cat. No. B1683399
CAS RN: 13741-18-9
M. Wt: 258.4 g/mol
InChI Key: RNRHMQWZFJXKLZ-UHFFFAOYSA-N
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Description

Xibornol is a lipophilic substance with antiseptic properties . It is primarily administered to the throat as a spray mouthwash . As of 2007, all approved forms are water-based suspensions . It is mainly used in Italy and Spain .


Molecular Structure Analysis

Xibornol has a molecular formula of C18H26O . Its average mass is 258.398 Da and its monoisotopic mass is 258.198364 Da .


Chemical Reactions Analysis

Xibornol has shown strong antibacterial action against Streptococcus pneumoniae, Streptococcus pyogenes, and Staphyloccus aureus, as well as against the two emerging pathogens Actinomyces israelii and Corynebacterium ulcerans . It also showed a marked virucidal effect under experimental setup .


Physical And Chemical Properties Analysis

Xibornol appears as a white crystalline powder, slightly soluble in water and freely soluble in methanol and other organic solvents such as acetone and Toluene .

Scientific Research Applications

Liquid Spray Formulations of Xibornol

Xibornol's poor water solubility has limited its formulation into stable, pharmaceutically accepted preparations. Research has explored the development of a stable liquid formulation for oral spray administration using a self-microemulsifying drug delivery system (SMEDDS). This system significantly improves drug solubility, enabling the introduction of relatively high drug concentrations in solution form. The study concluded that certain formulations containing Labrafil M1944, Transcutol, Labrafac PG, and a hydrophilic co-solvent allowed complete solubilization of the required xibornol concentration and showed good physical stability and suitable viscosity and organoleptic properties (Cirri, Mura, & Mora, 2007).

Antimicrobial Activity

Xibornol has demonstrated strong antibacterial action against several Gram-positive pathogens of the respiratory tract, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. This finding underscores its potential for topical control of pathogenic bacteria in the respiratory tract. A xibornol-based formulation commercialized as a spray suspension has been used for the antisepsis of the oral cavity and as an adjuvant in treating pharyngeal infections caused by these microorganisms (Celandroni et al., 2021).

Pharmacokinetics and Tissue Diffusion

Studies on the pharmacokinetics and diffusion of xibornol in tissues have shown that it possesses a high diffusion and distribution value, with levels in tissues consistently higher than in serum. This property is crucial for its antibacterial effect, particularly within the respiratory tract, indicating its effectiveness in reaching and maintaining therapeutic concentrations in target tissues (Scaglione et al., 1988).

Minimal Inhibitory Concentrations

Research evaluating the minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) of xibornol against clinically isolated strains of Staphylococcus aureus demonstrated its significant in vitro activity. The uniformity of the results indicates xibornol's potential as an effective antimicrobial agent, with inhibitory and bactericidal activity ranges between 2 micrograms/ml and 8 micrograms/ml (Fabbri, Tacchella, & Belli, 1988).

Non-Interference with Other Drugs

A study assessing the pharmacokinetic interactions between xibornol and theophylline found that xibornol does not introduce any interference with theophylline clearance or plasma half-life. This result is vital for the safe co-administration of xibornol with other medications, ensuring no adverse pharmacokinetic interactions (Fraschini et al., 1988).

properties

IUPAC Name

4,5-dimethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRHMQWZFJXKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472406
Record name Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isobornyl-3,4-xylenol

CAS RN

34632-99-0, 13741-18-9
Record name Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xibornol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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